Hydrazinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
Overview
Description
N’-acetylhydrazinecarboxylic acid tert-butyl ester is a chemical compound known for its significant role in organic synthesis. It is a white to slightly yellow crystalline substance, often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetylhydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl alcohol with hydrazine derivatives. One common method includes the reaction of tert-butyl alcohol with hydrazinecarboxylic acid in the presence of a catalyst such as boron trifluoride etherate . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions .
Industrial Production Methods
Industrial production of N’-acetylhydrazinecarboxylic acid tert-butyl ester often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of anhydrous magnesium sulfate as a catalyst and tert-butanol as a reactant is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-acetylhydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acid chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various hydrazine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
N’-acetylhydrazinecarboxylic acid tert-butyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N’-acetylhydrazinecarboxylic acid tert-butyl ester involves its role as a protecting group in organic synthesis. It forms stable intermediates that can be selectively deprotected under mild conditions, facilitating the synthesis of complex molecules . The compound’s molecular targets include carboxylic acids and amino acids, where it forms esters and amides through nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbazate
- tert-Butyl hydrazinecarboxylate
- tert-Butyl N-aminocarbamate
- tert-Butyl azidoformate
Uniqueness
N’-acetylhydrazinecarboxylic acid tert-butyl ester is unique due to its high stability and ease of deprotection under mild conditions. This makes it particularly valuable in the synthesis of sensitive compounds that require selective protection and deprotection steps .
Properties
IUPAC Name |
tert-butyl N-acetamidocarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)8-9-6(11)12-7(2,3)4/h1-4H3,(H,8,10)(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMRSZXDDOMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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